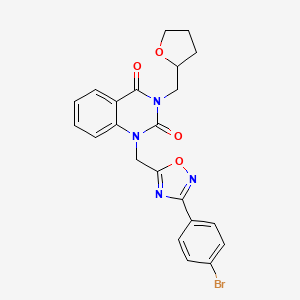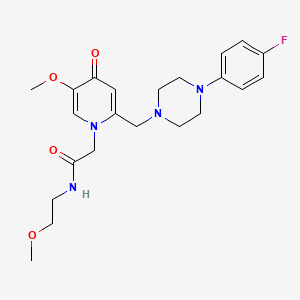![molecular formula C12H10ClN3O3S B2699087 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 401637-66-9](/img/structure/B2699087.png)
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid” is a chemical compound. The molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 urea (-thio) derivative(s) .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group, a tertiary amide group, and a urea derivative .Aplicaciones Científicas De Investigación
Photochemical Transformation of Related Compounds
Eriksson et al. (2010) investigated the photolytic transformation of diclofenac and its transformation products in aqueous solutions, shedding light on the pathways and products formed upon UV irradiation, which is crucial for understanding the environmental fate and photochemical behavior of chlorophenyl-containing compounds similar to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid (Eriksson, L., Svanfelt, J., & Kronberg, L., 2010).
Receptor Binding Studies
Research by Gouldson et al. (2000) on receptor binding studies with CCK(1) receptor antagonists and agonists, including compounds with chlorophenyl groups, provides insights into molecular interactions that could be relevant for studying the biological activity of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid. These findings help understand the drug-receptor interactions at a molecular level (Gouldson, P., Legoux, P., & Ferrara, P., 2000).
Synthesis and Characterization of Organotin(IV) Derivatives
Ali et al. (2002) reported on the synthesis, characterization, and biological significance of organotin(IV) derivatives of compounds containing chlorophenyl and thiazole groups. This study highlights the antimicrobial potential of such derivatives, suggesting possible applications of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid in developing new antimicrobial agents (Ali, S., Khokhar, M. N., & Bhatti, M., 2002).
Synthesis and Biological Evaluation
Kumar and Srivastava (2019) explored the electrochemical synthesis of oxadiazole derivatives with chlorophenyl groups, assessing their antibacterial and antifungal activities. This work underscores the synthetic versatility and potential bioactivity of compounds structurally related to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid, indicating its potential in antimicrobial applications (Kumar, S., & Srivastava, P., 2019).
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(4-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRWLPCIDLYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)
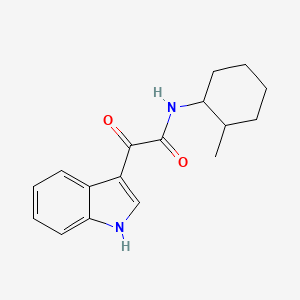
![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![2-[4-(Octyloxy)phenyl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2699012.png)
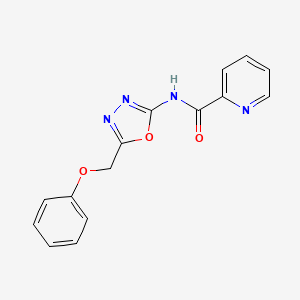
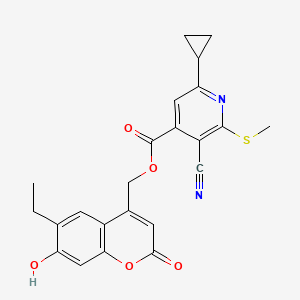
![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)
